A549 Lung Adenocarcinoma Cytotoxicity: 63-Fold Greater Potency and Enhanced Selectivity Over Cisplatin Compared with 2-Nitrophenyl Analog
The pyrrole-chalcone derivative synthesized from 5-(4-nitrophenyl)-2-furaldehyde (Compound 1) demonstrated an IC50 of 0.3 μg/mL against the A549 human lung adenocarcinoma cell line, which is 63-fold more potent than cisplatin (IC50 = 19 μg/mL) [1]. In contrast, the chalcone derived from 5-(2-nitrophenyl)furfural (Compound 3) was only 1.4-fold more potent than cisplatin on the HepG2 cell line (IC50 = 27 μg/mL vs. 38 μg/mL) and was not the most potent against A549 [1]. The study explicitly notes that 'the p-nitro substituent significantly enhanced anticancer activity against the A549 cell line' [1].
| Evidence Dimension | In vitro cytotoxicity (IC50) against A549 human lung adenocarcinoma cells |
|---|---|
| Target Compound Data | Chalcone derivative (Compound 1) synthesized from 5-(4-nitrophenyl)-2-furaldehyde: IC50 = 0.3 μg/mL |
| Comparator Or Baseline | Cisplatin: IC50 = 19 μg/mL; Chalcone derivative (Compound 3) from 5-(2-nitrophenyl)furfural: IC50 not reported as potent against A549; against HepG2 IC50 = 27 μg/mL vs. cisplatin 38 μg/mL |
| Quantified Difference | 63-fold more potent than cisplatin; significantly more effective and selective on A549 than the 2-nitro regioisomer-derived chalcone |
| Conditions | MTT assay, A549 human lung adenocarcinoma cell line, 24 h incubation |
Why This Matters
The 4-nitro substitution confers a dramatic and therapeutically relevant potency advantage for lung cancer applications that the 2-nitro regioisomer cannot achieve, making 5-(4-nitrophenyl)-2-furaldehyde the preferred starting material for developing A549-selective anticancer agents.
- [1] Molecules 2017, 22(12), 2112. A New Series of Pyrrole-Based Chalcones: Synthesis and Evaluation of Antimicrobial Activity, Cytotoxicity, and Genotoxicity. https://doi.org/10.3390/molecules22122112 View Source
